molecular formula C11H15NO4 B1599001 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid CAS No. 412925-58-7

3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Cat. No. B1599001
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid consists of a propanoic acid moiety (with an amino group) attached to a 3,5-dimethoxyphenyl group. The 3D structure can be visualized using computational tools .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Purity and Asymmetric Hydrogenation: Research led by O'Reilly, Derwin, and Lin (1990) discussed the preparation of optically pure derivatives of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid. They explored asymmetric hydrogenation catalyst systems and Pictet-Spengler ring closure for its synthesis, highlighting the importance of this compound in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990).
  • Antioxidant Properties: A study by Dovbnya et al. (2022) focused on the synthesis of new compounds including derivatives of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, examining their antioxidant activities. This highlights its potential in developing substances with beneficial health properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Biological and Medicinal Research

  • Synthesis of Biologically Active Compounds: Ghulam, Nasim, and Fan (2007) synthesized 3,5-dimethoxyhomophthalic acid, a derivative of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, for the creation of biologically active isocoumarins. Their work indicates the role of this compound in the development of bioactive substances (Ghulam, Nasim, & Fan, 2007).
  • Natural Product Synthesis and Cytotoxicity: Hu et al. (2005) synthesized natural ester sintenin and its analogues, including 3-(3,4-dimethoxyphenyl)propanoic acid derivatives, to evaluate their cytotoxic effects on tumor cell lines. This research demonstrates the potential of this compound in cancer research and therapy (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

Advanced Materials and Chemical Engineering

  • Electrochemical Studies: The electrochemical oxidation of similar compounds, as studied by Ekinci et al. (2000), provides insights into the electrochemical properties and potential applications of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid in material science (Ekinci, Horasan, Altundas, & Demir, 2000).
  • Pharmaceutical Compound Polymorphism: Vogt, Williams, Johnson, and Copley (2013) examined polymorphic forms of a pharmaceutical compound related to 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid. Their study is crucial for understanding the solid-state properties of such compounds, which is vital in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines .

Future Directions

For more detailed information, refer to the provided references . If you have any specific questions or need additional details, feel free to ask!

properties

IUPAC Name

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408415
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid

CAS RN

412925-58-7
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 3,5-dimethoxybenzaldehyde, 3.13 g of malonic acid and 4.64 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water, insoluble material is filtered off, the filtrate is washed with DCM and the aqueous phase is concentrated under vacuum. The residue is taken up in water and concentrated under vacuum again. The residue is taken up in EtOH and the solvent is evaporated off under vacuum. 2.96 g of the expected product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com

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